molecular formula C9H8N2O2 B13122805 4-Hydroxy-6-methyl-1,8-naphthyridin-2(1H)-one

4-Hydroxy-6-methyl-1,8-naphthyridin-2(1H)-one

Cat. No.: B13122805
M. Wt: 176.17 g/mol
InChI Key: KNXWYYVBCKPDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6-methyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-methyl-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methyl-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce different functional groups to the naphthyridine ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methyl-1,8-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1,8-naphthyridine: Lacks the methyl group at the 6-position.

    6-Methyl-1,8-naphthyridin-2(1H)-one: Lacks the hydroxyl group at the 4-position.

    1,8-Naphthyridin-2(1H)-one: Lacks both the hydroxyl and methyl groups.

Uniqueness

4-Hydroxy-6-methyl-1,8-naphthyridin-2(1H)-one is unique due to the presence of both the hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its interactions with biological targets and potentially improve its efficacy in various applications.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

4-hydroxy-6-methyl-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C9H8N2O2/c1-5-2-6-7(12)3-8(13)11-9(6)10-4-5/h2-4H,1H3,(H2,10,11,12,13)

InChI Key

KNXWYYVBCKPDSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC(=O)C=C2O)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.